molecular formula C14H11NO2 B13739004 4,4'-Diformyldiphenylamine

4,4'-Diformyldiphenylamine

Cat. No.: B13739004
M. Wt: 225.24 g/mol
InChI Key: KJDQBASWKQBLGP-UHFFFAOYSA-N
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Description

4,4’-Diformyldiphenylamine is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is also known as Benzaldehyde, 4,4’-iminobis-. This compound is characterized by the presence of two formyl groups attached to a diphenylamine structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diformyldiphenylamine typically involves the reaction of 4,4’-dinitrodiphenyl ether with dimethylformamide and activated carbon. The reaction mixture is heated to 140°C for 2 hours, followed by filtration and hydrogenation using a palladium carbon catalyst at 140°C under a pressure of 1 MPa for 5 hours . This process yields 4,4’-diaminodiphenyl ether, which can be further processed to obtain 4,4’-Diformyldiphenylamine.

Industrial Production Methods

Industrial production methods for 4,4’-Diformyldiphenylamine involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps such as recrystallization and solvent extraction to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diformyldiphenylamine undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4,4’-Dicarboxydiphenylamine.

    Reduction: 4,4’-Dihydroxymethyldiphenylamine.

    Substitution: Various nitro or halogenated derivatives of 4,4’-Diformyldiphenylamine.

Scientific Research Applications

4,4’-Diformyldiphenylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Diformyldiphenylamine involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylamine: Similar structure but with amino groups instead of formyl groups.

    4,4’-Dihydroxydiphenylamine: Contains hydroxyl groups instead of formyl groups.

    4,4’-Dicarboxydiphenylamine: Oxidized form with carboxylic acid groups.

Uniqueness

4,4’-Diformyldiphenylamine is unique due to its formyl groups, which provide distinct reactivity and chemical properties compared to its analogs. The presence of formyl groups allows for specific interactions with biological molecules and enables its use in various synthetic applications.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-(4-formylanilino)benzaldehyde

InChI

InChI=1S/C14H11NO2/c16-9-11-1-5-13(6-2-11)15-14-7-3-12(10-17)4-8-14/h1-10,15H

InChI Key

KJDQBASWKQBLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)C=O

Origin of Product

United States

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